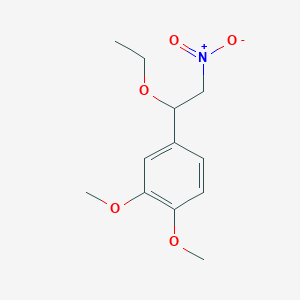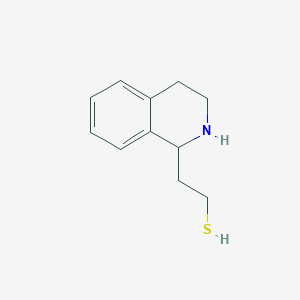![molecular formula C15H9ClN2O6 B14619037 3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal CAS No. 58359-45-8](/img/structure/B14619037.png)
3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal is an organic compound with the molecular formula C15H9ClN2O6 It is characterized by the presence of a chloro group, a dinitrophenoxy group, and an aldehyde group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dinitrophenol with 3-chlorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro groups can be reduced to amine groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]propanoic acid.
Reduction: 3-Chloro-3-[3-(3,4-diaminophenoxy)phenyl]prop-2-enal.
Substitution: 3-Hydroxy-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal.
Applications De Recherche Scientifique
3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and activity. The presence of electron-withdrawing groups, such as the nitro groups, can influence its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-3-[3-(2,4-dinitrophenoxy)phenyl]prop-2-enal
- 3-Chloro-3-[3-(3,5-dinitrophenoxy)phenyl]prop-2-enal
- 3-Chloro-3-[3-(3,4-diaminophenoxy)phenyl]prop-2-enal
Uniqueness
3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal is unique due to the specific positioning of the nitro groups on the phenoxy ring, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule provides a unique balance that can be exploited in various chemical and biological processes.
Propriétés
Numéro CAS |
58359-45-8 |
|---|---|
Formule moléculaire |
C15H9ClN2O6 |
Poids moléculaire |
348.69 g/mol |
Nom IUPAC |
3-chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C15H9ClN2O6/c16-13(6-7-19)10-2-1-3-11(8-10)24-12-4-5-14(17(20)21)15(9-12)18(22)23/h1-9H |
Clé InChI |
IXTFMQWMNFLQEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


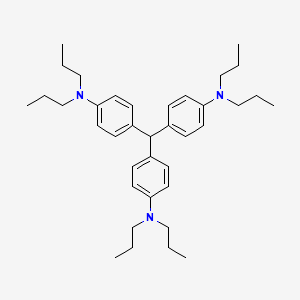
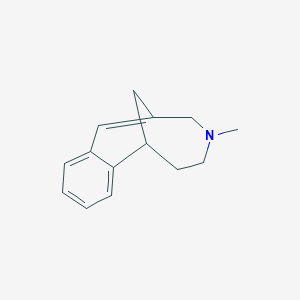

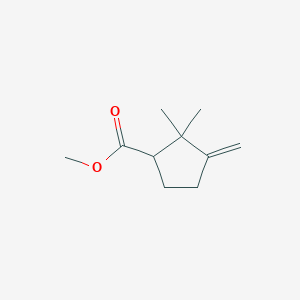
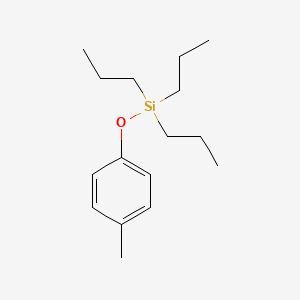

![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
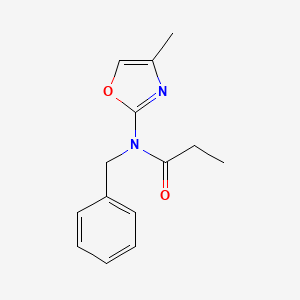

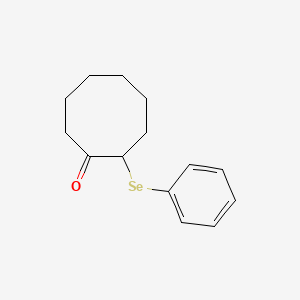
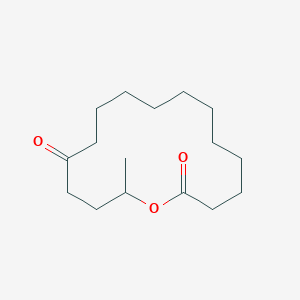
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
